molecular formula C12H17NO B13036003 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13036003
M. Wt: 191.27 g/mol
InChI Key: YRUZJZCEYFBQMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 6-methoxy-1-tetralone with methylamine under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines .

Scientific Research Applications

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole:

    Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-:

Uniqueness

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, such as the presence of a methoxy group at the 6th position and a methyl group at the 5th position on the naphthalene ring. These structural characteristics influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3

InChI Key

YRUZJZCEYFBQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)OC

Origin of Product

United States

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